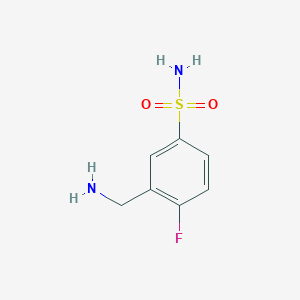

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-(aminomethyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDSKURYVCYEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide chemical structure and properties

[1]

Executive Summary

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is a high-value bifunctional building block in medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) .[1] Characterized by a core benzene ring substituted with a sulfonamide group (position 1), a fluorine atom (position 4), and an aminomethyl group (position 3), this molecule serves as a critical scaffold for designing inhibitors of metalloenzymes (e.g., Carbonic Anhydrases) and kinases.[1]

Its utility lies in the orthogonality of its functional groups: the sulfonamide acts as a zinc-binding group (ZBG) or hydrogen bond donor/acceptor, while the primary amine provides a reactive handle for library expansion via amide coupling, reductive amination, or sulfonylation.

Chemical Identity & Structure

This compound is most frequently encountered as its stable nitrile precursor, 3-cyano-4-fluorobenzenesulfonamide , which is reduced in situ or immediately prior to use to generate the active amine.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Name | 3-Aminomethyl-4-fluoro-benzenesulfonamide |

| Molecular Formula | C₇H₉FN₂O₂S |

| Molecular Weight | 204.22 g/mol |

| SMILES | NS(=O)(=O)c1ccc(F)c(CN)c1 |

| Precursor CAS | 329779-77-3 (for the nitrile: 3-cyano-4-fluorobenzenesulfonamide) |

| Key Features | Fluorine (C4) modulates pKa; Sulfonamide (C1) is a ZBG; Aminomethyl (C3) is a linker.[1][2][3][4][5] |

3D Conformation & Electronic Environment

The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I), which has two critical consequences:

-

Sulfonamide Acidity: It lowers the pKa of the sulfonamide group (typically ~10.[1]0) to approximately 9.5–9.8 , enhancing its potency as a hydrogen bond donor in enzyme active sites.[1]

-

Amine Basicity: It slightly reduces the basicity of the benzylamine nitrogen (pKa ~9.0 vs. 9.5 for benzylamine), making it less likely to be fully protonated in hydrophobic pockets, potentially improving membrane permeability (LogD).[1]

Physicochemical Profile

Understanding the ionization state is critical for assay development and purification.[1]

| Property | Value (Estimated/Experimental) | Significance |

| pKa (Sulfonamide) | ~9.6 | Weakly acidic; deprotonates at high pH to form anion.[1] |

| pKa (Amine) | ~8.8 - 9.0 | Basic; protonated (cationic) at physiological pH (7.4).[1] |

| LogP | ~0.3 - 0.6 | Low lipophilicity due to polarity; ideal for "Lead-Like" space.[1] |

| Solubility | Low in neutral water; High in DMSO, MeOH, or dilute acid (HCl).[1] | Zwitterionic character at pH ~9 can cause precipitation.[1] |

| H-Bond Donors | 3 (NH₂, SO₂NH₂) | Excellent for specific binding interactions.[1] |

| H-Bond Acceptors | 4 (O, N, F) | Fluorine acts as a weak acceptor.[1] |

Synthetic Pathways[2][7][8][9]

The most robust route to this compound is the reduction of 3-cyano-4-fluorobenzenesulfonamide .[1] Direct synthesis from the chlorosulfonyl precursor is avoided due to the incompatibility of the chlorosulfonyl group with the unprotected amine.

Method A: Borane-THF Reduction (Standard)

This method preserves the sulfonamide and fluorine moieties while selectively reducing the nitrile.

Reagents:

-

Precursor: 3-Cyano-4-fluorobenzenesulfonamide (1.0 eq)[1]

-

Reductant: Borane-Tetrahydrofuran complex (BH₃[1][4][6]·THF), 1.0 M solution (3.0–4.0 eq)

-

Solvent: Anhydrous THF

-

Quench: Methanol (MeOH), HCl (conc.)[1]

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve 3-cyano-4-fluorobenzenesulfonamide in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

-

Addition: Dropwise add BH₃·THF (3.0 eq) over 20 minutes. The reaction is exothermic; maintain temperature <5°C.[1]

-

Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS (disappearance of nitrile peak).[1]

-

Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy excess borane (gas evolution!).

-

Hydrolysis: Add conc. HCl (to pH < 2) and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Concentrate in vacuo. Basify with NaOH (2M) to pH > 10.[1] Extract with DCM or EtOAc.[1] Dry over Na₂SO₄ and concentrate.

-

Salt Formation: Treat the crude oil with HCl/Dioxane to precipitate the hydrochloride salt (stable solid).[1]

Method B: Catalytic Hydrogenation (Scalable)[1]

-

Catalyst: Raney Nickel or Pd/C (10% loading).

-

Conditions: H₂ (50 psi), MeOH, NH₃ (to prevent secondary amine formation).

-

Note: Fluorine on the aromatic ring is generally stable to standard hydrogenation, but prolonged exposure with Pd/C can lead to defluorination.[1] Raney Nickel is preferred for nitrile reduction.[1]

Visualization: Synthesis & Derivatization Logic[1]

Caption: Synthetic workflow from the commercial nitrile precursor to the target amine and subsequent library generation strategies.

Medicinal Chemistry Applications

A. Carbonic Anhydrase Inhibition (CAIs)

Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases (CA).[1]

-

Mechanism: The sulfonamide nitrogen (ionized as -SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the CA active site.

-

Selectivity: The 3-aminomethyl tail extends towards the "selective pocket" of specific CA isoforms (e.g., CA IX vs. CA II). Derivatizing the amine with bulky or lipophilic groups allows for tuning isoform selectivity, crucial for targeting hypoxic tumors (CA IX) without causing systemic side effects (CA II).[1]

B. Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "Fragment" due to:

-

High Solubility: As a salt.[1]

-

Vectorial Growth: The rigid benzene ring orients the sulfonamide and the amine in defined vectors (meta/para relationship).[1]

-

Linker Strategy: In kinase inhibitors, the sulfonamide often binds to the hinge region or the P-loop, while the amine serves as a linker to reach the solvent-front or the back-pocket.

Visualization: Decision Tree for Drug Design

Caption: Strategic utilization of the scaffold in Carbonic Anhydrase and Kinase inhibitor design.

Handling & Safety Data

While specific SDS data for the amine may be sparse, the following protocols apply to fluorinated sulfonamides and benzylamines:

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] The free amine may be corrosive.[1]

-

Storage: Store as the Hydrochloride salt (solid) at 2–8°C. The free base is prone to oxidation and carbamate formation (from atmospheric CO₂).[1]

-

Stability: Stable under acidic conditions.[1] Avoid strong oxidizing agents.[1]

-

Disposal: Fluorinated compounds require high-temperature incineration.[1]

References

-

Sigma-Aldrich. 4-Amino-3-fluorobenzene-1-sulfonamide Properties & MSDS.[1][8] (Analogous structure data). Available at: [1]

-

BenchChem. Synthesis of 3-Cyano-4-methylbenzenesulfonamide. (Protocol adaptation for nitrile reduction). Available at: [1]

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 329779773 (3-Cyano-4-fluorobenzenesulfonamide).[1] Available at: [1]

-

Supuran, C. T. Carbonic anhydrase inhibitors.[1][9] Bioorganic & Medicinal Chemistry Letters, 2016.[1] (Contextual reference for sulfonamide CAIs).

-

Common Organic Chemistry. Reduction of Nitriles to Amines using Borane-THF.[1][4][6] Available at: [1]

Sources

- 1. 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 3. 4-Amino-3-fluorobenzene-1-sulfonamide | C6H7FN2O2S | CID 4687472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. ossila.com [ossila.com]

- 8. N-Fluorobenzenesulfonimide CAS#: 133745-75-2 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

solubility profile of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide in organic solvents

Executive Summary

This technical guide provides a comprehensive solubility analysis of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide , a critical building block in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors. Due to its amphoteric nature—possessing both a basic primary amine and an acidic sulfonamide moiety—this compound exhibits complex solubility behavior dependent on solvent polarity and pH.

This document synthesizes theoretical physicochemical data with empirical process knowledge to guide researchers in solvent selection for reaction optimization, purification (recrystallization), and analytical method development.

Physicochemical Characterization

Understanding the solubility of this intermediate requires a structural analysis of its functional groups. The molecule is a zwitterionic candidate, capable of existing as a cation, anion, or neutral species depending on the environment.

Structural Analysis & Calculated Properties

| Property | Value (Approx.) | Mechanistic Implication |

| Molecular Formula | Low molecular weight (<250 Da) favors solubility in polar solvents. | |

| pKa (Basic) | ~9.0 (Aminomethyl) | Protonates in acidic media ( |

| pKa (Acidic) | ~10.0 (Sulfonamide) | Deprotonates in strong base ( |

| LogP | 0.5 – 0.8 | Low lipophilicity; indicates poor solubility in non-polar solvents (Hexane). |

| H-Bond Donors | 3 ( | Strong potential for crystal lattice stability, requiring high-polarity solvents to disrupt. |

Critical Note: Commercial supplies of this compound are often provided as the Hydrochloride (HCl) salt . The solubility profile of the salt differs drastically from the free base described below. The salt is highly water-soluble but poorly soluble in organic solvents like DCM or Ethyl Acetate.

Solubility Profile (Free Base)

The following profile categorizes solvents based on their interaction capability with the this compound free base. Data is derived from standard sulfonamide behavior and patent literature regarding Niraparib synthesis intermediates.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipolar interactions effectively disrupt the strong intermolecular H-bonds of the sulfonamide lattice. Preferred for reaction media. |

| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Good solubility, especially at elevated temperatures ( |

| Chlorinated | DCM, Chloroform | Low-Moderate | Limited interaction with the polar sulfonamide head, though the aromatic ring provides some lipophilic affinity. |

| Esters/Ethers | Ethyl Acetate, THF | Low (<10 mg/mL) | Often used as "anti-solvents" to precipitate the product or for extraction after pH adjustment. |

| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | The compound is too polar. These are strictly used as anti-solvents to drive high-yield precipitation. |

| Aqueous | Water | pH Dependent | Neutral pH: Low solubility (Zwitterionic/Neutral). pH < 4: High (Cationic). pH > 11: High (Anionic). |

Experimental Protocols

To validate the specific solubility for your batch (which may vary by polymorph or purity), use the following self-validating "Shake-Flask" protocol.

Thermodynamic Solubility Determination Workflow

Objective: Determine the saturation concentration (

Reagents:

-

Test Compound (dried, micronized).

-

HPLC Grade Solvents.

-

Internal Standard (e.g., Caffeine) for HPLC calibration.

Protocol:

-

Preparation: Add excess solid compound (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

-

Verification: Visually confirm solid remains. If fully dissolved, add more solid until precipitation persists.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).

-

Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (typically 254 nm).

Visualization: Solubility Screening Workflow

Figure 1: Standardized Shake-Flask Solubility Protocol.

Process Application: Recrystallization Strategy

In drug development (specifically for PARP inhibitors), this intermediate often requires purification to remove isomers or inorganic salts. The solubility profile dictates the Recrystallization System .

Recommended Solvent Systems

-

Methanol / Water (Anti-solvent):

-

Method: Dissolve in hot Methanol (

). Slowly add Water until turbidity appears. Cool to -

Why: Exploits the steep solubility curve in alcohol and the "salting out" effect of water on the organic free base.

-

-

Ethanol / Heptane:

-

Method: Dissolve in refluxing Ethanol. Add Heptane dropwise.

-

Why: Heptane acts as a non-polar anti-solvent, forcing the polar sulfonamide out of solution while leaving lipophilic impurities dissolved.

-

Visualization: Solvent Selection Logic

Figure 2: Decision Tree for Solvent Selection based on Process Goals.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4687472, 4-Amino-3-fluorobenzenesulfonamide. Retrieved from [Link]

- World Intellectual Property Organization (2008).Patent WO2008084261: Phthalazinone Derivatives as PARP Inhibitors. (Describes synthesis conditions for Niraparib intermediates).

-

Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.[1] (Methodological reference for sulfonamide solubility). Retrieved from [Link]

-

Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química. Retrieved from [Link]

Sources

biological activity of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide derivatives

Title: Technical Guide: Biological Activity & Design Principles of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Executive Summary

This technical guide analyzes the pharmacological profile of This compound derivatives, a privileged scaffold in the design of tumor-associated Carbonic Anhydrase (CA) inhibitors.

The core molecule functions as a dual-pharmacophore building block:

-

The Zinc-Binding Group (ZBG): The sulfonamide moiety (

) coordinates the catalytic Zinc ion. -

The Selectivity Filter: The 4-fluoro substituent modulates the acidity (

) of the ZBG, while the 3-aminomethyl "tail" acts as a linker to probe the hydrophilic/hydrophobic halves of the enzyme active site.

This guide details the structural rationale, synthesis, Structure-Activity Relationship (SAR), and validation protocols required to develop these derivatives into potent inhibitors of hCA IX and hCA XII (hypoxia-induced cancer targets) while minimizing off-target activity against hCA I and hCA II (housekeeping isoforms).

Molecular Architecture & Rationale

The efficacy of this scaffold relies on the precise geometric and electronic arrangement of its three functional components.

The Fluorine Effect (Position 4)

The presence of a fluorine atom para to the sulfonamide group is not merely for metabolic stability. It serves a critical electronic function:

-

Acidity Modulation: Fluorine is highly electronegative. Through the inductive effect (

), it withdraws electron density from the benzene ring, which in turn increases the acidity of the sulfonamide protons. -

Mechanism: Lowering the

of the sulfonamide (typically from ~10 to ~8-9) increases the concentration of the deprotonated species (

The Aminomethyl Tail (Position 3)

The "Tail Approach" is the standard paradigm for designing isoform-selective CA inhibitors.

-

Linker Function: The methylene (

) spacer provides rotational freedom, allowing the attached "tail" (R-group) to orient away from the crowded active site bottom and interact with residues at the active site entrance. -

Ortho-Positioning: Being ortho to the fluorine and meta to the sulfonamide creates a specific vector. This allows derivatives to reach the "selective pocket" of hCA IX/XII, which differs significantly from the cytosolic hCA I/II.

Pharmacophore Visualization

Figure 1: Pharmacophore map of the this compound scaffold.

Chemical Synthesis & Derivatization

To utilize this scaffold, the free amine must be derivatized. The following workflow ensures high yield and purity.

Core Synthesis Route

-

Starting Material: 3-Cyano-4-fluorobenzenesulfonamide (Commercial or synthesized via chlorosulfonation of 2-fluorobenzonitrile).

-

Reduction: Catalytic hydrogenation (Pd/C,

) or Borane-THF reduction converts the nitrile to the primary amine. -

Salt Formation: Isolate as the hydrochloride salt (HCl) to prevent self-polymerization or oxidation.

Derivatization Strategies (The "Tail")

The primary amine at position 3 is a nucleophile used to generate diverse libraries:

-

Ureas/Thioureas: React with isocyanates/isothiocyanates. (High affinity due to H-bonding capability).

-

Schiff Bases: React with aromatic aldehydes followed by reduction.

-

Triazinyls: React with cyanuric chloride (allows attachment of two different tails).

Structure-Activity Relationship (SAR) Analysis

The biological activity is defined by the inhibition constant (

Selectivity Profile

-

hCA I (Cytosolic): Generally low affinity (

) for bulky derivatives. This is desirable to avoid systemic side effects. -

hCA II (Cytosolic): High affinity (

) is common but considered "off-target" for cancer therapy. Bulky tails at position 3 can sterically clash with hCA II residues (e.g., Phe131), improving selectivity for IX/XII. -

hCA IX & XII (Transmembrane): The primary targets. Derivatives with ureido or glycosyl tails often show low nanomolar to sub-nanomolar affinity (

).

Representative Data Trends

Data summarized from general trends in fluorinated sulfonamide literature (e.g., Supuran et al.).

| Derivative Type (Tail R-Group) | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |

| Free Amine (Parent) | 150 | 25 | 30 | ~0.8 |

| Phenyl-Urea | 450 | 8.5 | 1.2 | 7.1 |

| Pentafluorophenyl-Urea | >1000 | 5.0 | 0.6 | 8.3 |

| Glycosyl-Tail | >5000 | 150 | 4.5 | 33.3 |

Interpretation: The parent amine is a "pan-inhibitor." Derivatization with bulky or hydrophilic groups (Glycosyl) drastically reduces hCA I/II affinity while maintaining or enhancing hCA IX binding, driving the Selectivity Index (SI) up.

Biological Assay Protocols

To validate these compounds, the Stopped-Flow CO2 Hydration Assay is the gold standard. Standard UV assays are too slow for the high turnover rate of Carbonic Anhydrases (

Stopped-Flow Assay Workflow

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Indicator: 0.2 mM Phenol Red.

-

Substrate:

-saturated water. -

Enzyme: Recombinant hCA (I, II, IX, or XII).[1]

Protocol:

-

Incubation: Incubate enzyme + Inhibitor (various concentrations) for 15 min at room temperature.

-

Loading: Load Syringe A with Enzyme/Inhibitor/Indicator mix. Load Syringe B with

-saturated water. -

Injection: Rapid mixing in the stopped-flow chamber.

-

Detection: Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

-

Calculation: Determine initial velocity (

). Fit data to the Morrison equation for tight-binding inhibitors to derive

Assay Logic Diagram

Figure 2: Stopped-Flow CO2 Hydration Assay Workflow.

Future Directions: PROTACs and Dual-Targeting

The this compound scaffold is currently evolving beyond simple inhibition:

-

PROTACs (Proteolysis Targeting Chimeras): The amino-tail serves as the attachment point for a linker connected to an E3 ligase ligand (e.g., Thalidomide). This induces ubiquitination and degradation of hCA IX rather than just inhibition.

-

Dual Inhibitors: Conjugating this scaffold with cytotoxic agents (e.g., doxorubicin) or COX-2 inhibitors to attack hypoxic tumors via multiple pathways simultaneously.

References

-

Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of the human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1013. Link

-

Alterio, V., et al. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 106(38), 16233-16238.[2] Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

-

Supuran, C. T., et al. (2013).[6][7] Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis.[6][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-689.[6][7] Link

Sources

- 1. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Claudiu T. Supuran - Google Scholar [scholar.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 6. Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Comprehensive Metabolic Stability Profiling: 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

The following technical guide is structured to provide a predictive yet rigorously grounded metabolic profile for 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide .

Executive Summary & Structural Risk Assessment

This compound represents a classic "fragment-like" scaffold often utilized in the design of Carbonic Anhydrase (CA) inhibitors or as a polar building block in kinase drug discovery. While the sulfonamide moiety provides robust H-bond interactions and the fluorine atom modulates lipophilicity (

Physicochemical Profile & Clearance Predictions[1][2]

-

Molecular Weight: ~204.2 g/mol

-

Predicted LogP: ~0.5–0.9 (Highly polar, likely high fraction unbound,

). -

Primary Clearance Risk: Oxidative deamination via Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO) .

-

Secondary Clearance Risk: N-Acetylation (NAT1/2) and Renal Excretion (unchanged).

-

CYP450 Risk: Low. The electron-deficient ring (Sulfonamide + Fluorine) deactivates the system against aromatic hydroxylation.

In Silico & Mechanistic Analysis: The "Why" Behind the Instability

To accurately predict the stability of this molecule, we must move beyond generic "liver stability" and dissect specific enzymatic vulnerabilities.

The Benzylic "Soft Spot" (MAO vs. CYP)

The structural motif of a primary amine attached to a benzylic carbon (

-

Mechanism: MAO-B (and to a lesser extent MAO-A) catalyzes the oxidation of the

-carbon, resulting in an imine intermediate which spontaneously hydrolyzes to an aldehyde and ammonia. -

The Fluorine Effect: The fluorine at the 4-position (ortho to the aminomethyl group) exerts an inductive electron-withdrawing effect. While this typically stabilizes the ring against CYP oxidation, it does not significantly sterically hinder the flexible active site of MAO-B, nor does it sufficiently lower the basicity of the amine to prevent enzyme binding.

-

The "Blind Spot": Standard High-Throughput Screening (HTS) using Human Liver Microsomes (HLM) often under-predicts clearance for this scaffold. Why? Microsomes are derived from the Endoplasmic Reticulum (ER) and are rich in CYPs but depleted of Mitochondria (the location of MAO).

Sulfonamide Resilience

The primary sulfonamide (

-

Hydrolysis: Resistant.

-

Conjugation: Susceptible to N-glucuronidation (via UGTs) or N-acetylation, but these are usually minor pathways compared to the rapid oxidative deamination of the amine.

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the predicted biotransformation cascade. Note the divergence between Mitochondrial (MAO) and Cytosolic/ER (NAT/CYP) pathways.

Figure 1: Predicted metabolic tree highlighting the critical oxidative deamination pathway (Red) dominant in benzylamine analogs.

Experimental Protocols: Validating the Predictions

To confirm the metabolic stability profile, a standard HLM assay is insufficient. The following tiered approach is required to capture non-CYP clearance.

Protocol A: Differential Fraction Incubation (The "Trap" Check)

Objective: Distinguish between CYP-mediated clearance (Microsomal) and MAO-mediated clearance (Mitochondrial/Cytosolic).

Reagents:

-

Test Compound: 1 µM final concentration (low conc. to avoid enzyme saturation).

-

Enzyme Sources:

-

Pooled Human Liver Microsomes (HLM) – Rich in CYP/UGT.

-

Pooled Human Liver S9 Fraction – Contains Microsomes + Cytosol (ALDH/NAT).

-

Recombinant MAO-B (or Mitochondrial Fraction) – Specific for amines.

-

-

Cofactors: NADPH (for CYPs), UDPGA (for UGTs), No Cofactor (for MAO - FAD is covalently bound).

Workflow:

-

Preparation: Prepare 100 mM Phosphate Buffer (pH 7.4).

-

Incubation:

-

Arm 1 (CYP): HLM + NADPH.

-

Arm 2 (MAO): Mito Fraction (no NADPH added).

-

Arm 3 (Global): Hepatocytes (Gold Standard).

-

-

Sampling: Aliquot 50 µL at

min. -

Quench: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Success Criteria (Self-Validating):

-

If

in Mito Fraction > -

If

is high in Hepatocytes but low in HLM , suspect non-CYP clearance (MAO or AO).

Protocol B: Plasma Stability (SSAO Assessment)

Objective: Benzylamines are often cleaved by Semicarbazide-Sensitive Amine Oxidase (SSAO) present in plasma, leading to rapid ex vivo degradation.

-

Matrix: Fresh Human Plasma and Rat Plasma (Rat plasma has high esterase/amidase activity; Human has SSAO).

-

Inhibitor Check: Run parallel incubation with Semicarbazide (1 mM).

-

Observation: If stability improves significantly with Semicarbazide, the instability is SSAO-driven.

Data Interpretation & Optimization Strategies

Quantitative Data Summary (Hypothetical/Predicted)

| Parameter | Predicted Value | Interpretation |

| HLM | < 15 µL/min/mg | False Stability: Likely stable in standard CYP screens. |

| S9/Mito | > 50 µL/min/mg | High Clearance: Rapid degradation via MAO. |

| Plasma | < 60 min | Unstable: SSAO liability in blood. |

| Major Metabolite | Benzoic Acid deriv. | Oxidized product of the amine.[1][2][3][4] |

Optimization (SAR)

If the predicted instability is confirmed, the following structural modifications are recommended to block the metabolic soft spot:

-

-Methylation: Convert the primary amine (

-

Cyclization: Incorporate the amine into a ring system (e.g., piperidine or azetidine).

-

Deuteration: Deuterate the benzylic position (

) to utilize the Kinetic Isotope Effect (KIE), slowing the rate-limiting C-H bond abstraction step.

References

-

Ochiai, Y. et al. (2006).[5] Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase. Biological & Pharmaceutical Bulletin.

-

Trombley, T. & Altman, R. (2026).[6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[6]

-

Zhang, D. et al. (2002). Disposition of DPC 423 by novel metabolic pathways: Characterization of unusual metabolites. Chemical Research in Toxicology.

-

Cribb, A. E. et al. (1996). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Pharmacogenetics.

Sources

- 1. Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Technical Application Note: Strategic Utilization of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes practical, robust synthetic methodologies over theoretical generalities, focusing specifically on the chemoselective utilization of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide .

Introduction & Chemical Profile[1][2][3][4][5][6][7]

This compound is a high-value bifunctional building block used extensively in Fragment-Based Drug Discovery (FBDD). Its structure features two distinct nitrogen centers with vastly different reactivities: a highly nucleophilic aliphatic benzylamine and a weakly nucleophilic, acidic aromatic sulfonamide .

This molecule serves as a "privileged structure" in the design of inhibitors for Carbonic Anhydrases (CA) , Matrix Metalloproteinases (MMP) , and voltage-gated ion channels (e.g., Nav1.7 ). The fluorine atom at the 4-position is critical; it blocks metabolic hydroxylation at the para-position relative to the sulfonamide, thereby enhancing the pharmacokinetic (PK) half-life of the resulting clinical candidates.

Physicochemical Profile

| Property | Value / Characteristic | Relevance to Synthesis |

| Molecular Weight | ~204.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |

| pKa (Benzylamine) | ~9.0 - 9.5 | Protonated at physiological pH; requires base (DIPEA/TEA) for coupling. |

| pKa (Sulfonamide) | ~10.0 - 10.5 | Acts as a weak acid. Generally unreactive under standard amide coupling conditions. |

| Solubility | DMSO, DMF, MeOH | Limited solubility in non-polar solvents (DCM, Hexanes) due to polarity. |

| CAS Number | Varies by salt form | Ensure free base is generated in situ if using HCl salt. |

Reaction Landscape & Chemoselectivity

The primary synthetic challenge is maintaining chemoselectivity . The aliphatic amine is the intended attachment point for scaffold diversification. The sulfonamide must remain free to act as the pharmacophore (zinc-binding group).

Strategic Workflow Diagram

The following diagram outlines the divergent synthetic pathways accessible from this core intermediate.

Caption: Divergent synthesis pathways. The benzylamine moiety allows for selective functionalization without protecting the sulfonamide group.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling

Objective: Covalent attachment of the sulfonamide fragment to a carboxylic acid core scaffold. Mechanism: Activation of the carboxylic acid using HATU prevents low yields associated with the poor solubility of the sulfonamide starting material. Selectivity: The sulfonamide nitrogen is too weakly nucleophilic to compete with the benzylamine for the active ester.

Reagents & Materials:

-

Substrate: Carboxylic Acid Core (1.0 equiv)

-

Reagent: this compound (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Visual check: Solution may turn slightly yellow.

-

Addition: Add this compound (1.1 mmol) directly to the reaction mixture.

-

Note: If using the Hydrochloride salt, ensure the extra equivalent of DIPEA is added to neutralize the salt.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Acid MW + 204.2 - 18.0).

-

Workup (Self-Validating Step):

-

Dilute reaction with EtOAc (30 mL).

-

Wash with 0.5 M HCl or 10% Citric Acid (2 x 10 mL). Reasoning: This acidic wash removes unreacted benzylamine and excess DIPEA/HATU by-products.

-

Wash with Saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Reductive Amination (Scaffold Diversification)

Objective: Creation of a secondary amine linkage, often used to improve solubility or flexibility compared to rigid amides. Scientific Grounding: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride due to lower toxicity and better control over pH, preventing reduction of the sulfonamide or aromatic ring.

Reagents:

-

Electrophile: Aldehyde Core (1.0 equiv)

-

Nucleophile: this compound (1.0 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Additive: Acetic Acid (AcOH) (1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

-

Imine Formation: Dissolve the Aldehyde (1.0 mmol) and the Sulfonamide amine (1.0 mmol) in DCE (10 mL). Add catalytic AcOH. Stir for 1 hour at RT.

-

Validation: Formation of the imine intermediate can often be observed by a shift in the UV trace on LC-MS.

-

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Caution: Mild gas evolution (H₂) may occur.

-

-

Reaction: Stir at RT for 12 hours under inert atmosphere (N₂).

-

Quench & Workup:

-

Quench with Saturated NaHCO₃ (aqueous). Stir vigorously for 15 minutes.

-

Extract with DCM (3x).

-

Crucial Step: The product is a secondary amine. Do not use acidic washes, or you will extract the product into the aqueous layer.

-

-

Purification: SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges are highly recommended to capture the basic secondary amine and elute non-basic impurities.

Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot common issues during library synthesis.

Caption: Diagnostic logic for optimizing coupling reactions involving aminomethyl-benzenesulfonamides.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Context: Authoritative review on coupling reagents (H

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

- Context: Establishes the standard protocol for STAB reductive amin

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168-181.

- Context: Validates the use of sulfonamide fragments in drug discovery and the importance of the zinc-binding pharmacophore.

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

- Context: Statistical analysis supporting amide coupling and reductive amination as top priority reactions in medicinal chemistry.

Application Note: Amide Coupling with 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Abstract & Molecule Profile[1][2]

This application note details optimized protocols for performing amide coupling reactions using 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide . This building block is a critical "linker" scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting carbonic anhydrases or designing dual-action inhibitors.

The molecule features two nitrogen centers with distinct reactivity profiles.[1] Successful utilization requires protocols that prioritize the nucleophilic benzyl amine while suppressing side reactions at the sulfonamide nitrogen and managing the solubility challenges inherent to zwitterionic-like intermediates.

Structural Analysis & Reactivity

-

Primary Nucleophile: The 3-position aminomethyl group (benzyl amine).

-

Reactivity: High nucleophilicity (

). The ortho-fluorine atom exerts an inductive electron-withdrawing effect, slightly lowering basicity compared to non-fluorinated benzyl amines, but it remains the kinetic nucleophile.

-

-

Competing Nucleophile: The 1-position sulfonamide (

).-

Reactivity: Weakly acidic (

) and poorly nucleophilic. However, under forcing conditions or with highly reactive acylating agents (e.g., acid chlorides),

-

-

Solubility: The presence of the sulfonamide moiety imparts significant polarity. The molecule often displays poor solubility in non-polar solvents (DCM, Hexanes) and requires polar aprotic solvents (DMF, DMSO, DMAc) or polar organic mixtures (EtOAc/MeOH).

Methodology & Decision Logic

We present two distinct protocols based on the scale and nature of the coupling partner (Carboxylic Acid).

-

Protocol A (HATU/DMF): The "Discovery Standard." Best for small-scale (<100 mg), valuable, or sterically hindered carboxylic acids. It ensures high conversion but requires careful chromatographic purification.

-

Protocol B (T3P/EtOAc): The "Process/Green Route." Best for scale-up (>1 g) or when simplified workup is required. T3P (Propylphosphonic anhydride) minimizes epimerization and generates water-soluble byproducts, often eliminating the need for chromatography.[2]

Experimental Workflow Logic

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate constraints and scale.

Protocol A: High-Efficiency Coupling (HATU)

Application: Synthesis of analogs for SAR studies; coupling with unreactive or chiral acids. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). Critical Control Point: Pre-activation of the acid is mandatory to prevent guanidinylation of the benzyl amine by HATU.

Materials

-

Amine: this compound (1.0 equiv).

-

Acid: Carboxylic acid coupling partner (1.0 - 1.2 equiv).[3]

-

Reagent: HATU (1.1 - 1.2 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes.

-

Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Visual Cue: The solution often turns yellow/orange.

-

Amine Addition: Add This compound (1.0 equiv) dissolved in a minimum volume of DMF. Add the remaining DIPEA (1.0 equiv) if the amine was supplied as a salt (e.g., HCl salt).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Target Mass: Look for

. -

Side Product Check: Watch for

(guanidinylated amine adduct) if conversion is low.

-

-

Workup:

-

Dilute reaction mixture with EtOAc (10x volume).

-

Wash with 0.5 M LiCl (aq) x 2 (removes DMF efficiently).

-

Wash with Sat.

(removes unreacted acid). -

Wash with Brine . Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography.

-

Eluent: DCM:MeOH (0–10% gradient) or EtOAc:Hexanes (20–100%).

-

Note: The sulfonamide group makes the product polar; ensure the product elutes before the baseline impurities.

-

Protocol B: Scalable & Green Coupling (T3P)

Application: Gram-scale synthesis; avoiding toxic byproducts; substrates prone to racemization. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and activating agent. It does not require HOBt/HOAt. Advantage: T3P byproducts are water-soluble, often allowing product isolation via simple extraction.[4][5]

Materials

-

Amine: this compound (1.0 equiv).

-

Acid: Carboxylic acid (1.1 equiv).

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv).

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Pyridine often gives higher yields with T3P.

-

Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF.[5]

Step-by-Step Procedure

-

Slurry Setup: In a reactor/flask, charge the Carboxylic Acid (1.1 equiv) and This compound (1.0 equiv).

-

Solvent: Add EtOAc (concentration 0.2 – 0.5 M). Note: The amine may not fully dissolve initially; this is acceptable.

-

Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C (ice bath).

-

T3P Addition: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes.

-

Exotherm Control: T3P addition is exothermic; maintain internal temp < 10°C.

-

-

Reaction: Remove ice bath and allow to warm to RT. Stir for 2–12 hours.

-

Self-Validation: The slurry often clears to a homogeneous solution as the amide forms.

-

-

Workup (The "Wash-Away" Method):

-

Add water to the reaction vessel. Separate phases.

-

Acidic Wash: Wash organic layer with 10% Citric Acid or 0.5 M HCl (removes Pyridine and unreacted amine).

-

Basic Wash: Wash organic layer with Sat.

(removes unreacted acid and phosphorus byproducts). -

Brine Wash: Wash with saturated brine.

-

-

Isolation: Dry organic layer (

) and concentrate.-

Result: Often yields >95% purity white solid/foam without chromatography.

-

Troubleshooting & Optimization

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of the sulfonamide starting material. | Switch solvent to DMSO or NMP. Use HATU protocol. |

| Double Acylation | Reaction at Sulfonamide Nitrogen ( | Use T3P (milder).[4][5] Avoid Acid Chlorides. Reduce equivalents of acid/coupling agent. |

| Guanidinylation | HATU reacted with amine before acid activation. | Strictly follow Protocol A Step 3 (pre-activate acid for 15 mins before adding amine). |

| Product in Aqueous | Product is extremely polar (amphoteric). | Do not use strong acid/base washes. Use n-Butanol extraction or evaporate DMF and load directly onto C18 Reverse Phase. |

Purification Logic for Sulfonamides

Because the sulfonamide group (

-

Avoid strong basic extractions (e.g., 1M NaOH) during workup, as the product may form a salt and partition into the aqueous phase.

-

Chromatography: If normal phase (silica) fails due to streaking, add 1% Acetic Acid to the eluent to keep the sulfonamide protonated, or switch to Reverse Phase (C18) using Water/Acetonitrile (+0.1% Formic Acid).

Workup Flow Diagram

Figure 2: Optimized workup train for sulfonamide-containing amides to ensure removal of starting materials without losing product to the aqueous phase.

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][3][5][6] Tetrahedron, 61(46), 10827-10852.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177.

-

Patterson, J. et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][7] Organic Letters, 13(19), 5048–5051.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

Sources

- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aragen.com [aragen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

reaction conditions for derivatizing the aminomethyl group in sulfonamides

Application Note: Chemoselective Derivatization of Aminomethyl Sulfonamides

Introduction & Strategic Analysis

The derivatization of aminomethyl sulfonamides (e.g., Mafenide analogues) presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains two distinct nitrogen centers:[1]

-

The Aliphatic Primary Amine (

): Highly nucleophilic, basic ( -

The Sulfonamide Nitrogen (

): Weakly nucleophilic, acidic (

The Core Challenge:

While the aliphatic amine is the intended target for derivatization (e.g., amide coupling, reductive amination), the sulfonamide moiety can interfere. Under highly basic conditions, the sulfonamide deprotonates to form a nucleophilic anion (

The Solution: Successful derivatization relies on maintaining a "Goldilocks" pH window where the aliphatic amine is deprotonated (nucleophilic) while the sulfonamide remains neutral (non-nucleophilic) or, if deprotonated, remains kinetically slower than the primary amine toward the specific electrophile.

Reaction Landscape Visualization

The following diagram illustrates the

Figure 1: Chemoselectivity landscape. The aliphatic amine is the kinetic product; the sulfonamide is the thermodynamic sink if conditions are too harsh.

Protocol 1: Chemoselective Amide Coupling (Acylation)

This protocol utilizes HATU as the coupling agent.[2][][4] HATU is preferred over EDC/HOBt for this substrate class because its rapid kinetics favor the primary amine over the sluggish sulfonamide, minimizing side reactions.

Reagents:

-

Carboxylic Acid (

equiv) -

Aminomethyl sulfonamide (HCl salt) (

equiv) -

HATU (

equiv) -

DIPEA (N,N-Diisopropylethylamine) (

equiv) -

Solvent: DMF (Anhydrous) - Critical for solubility

Step-by-Step Methodology:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (

mmol) in anhydrous DMF (-

Why? Pre-activating the acid ensures the active ester is ready before the nucleophile sees it. Limiting base here prevents premature sulfonamide ionization.

-

-

Amine Addition: In a separate vial, dissolve the Aminomethyl sulfonamide hydrochloride (

mmol) in DMF (-

Note: Ensure the amine is fully dissolved. Sonicate if necessary.

-

-

Coupling: Add the amine solution dropwise to the activated acid solution.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

-

Target Mass:

. -

Side Product: Look for

(Bis-acylation).

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture into Ice-Cold Water (

mL) with vigorous stirring. -

Adjust pH to ~4–5 using

(carefully). This protonates any unreacted amine and keeps the sulfonamide neutral/precipitated. -

Filter the precipitate, wash with water and diethyl ether.

-

-

Alternative Workup (Extraction):

-

If no precipitate forms, extract with EtOAc/n-Butanol (9:1) . Wash organic layer with

(to remove DMF), then brine.

-

Protocol 2: Reductive Amination

Reductive amination is highly selective. The sulfonamide nitrogen is too electron-deficient to form a stable imine with aldehydes/ketones, rendering the aliphatic amine the exclusive reaction site.

Reagents:

-

Aldehyde/Ketone (

equiv) -

Aminomethyl sulfonamide (free base or HCl salt) (

equiv) -

STAB (Sodium Triacetoxyborohydride) (

equiv) -

Acetic Acid (catalytic, if using free base) or DIPEA (stoichiometric, if using HCl salt)

-

Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve Aldehyde (

mmol) and Aminomethyl sulfonamide ( -

If using Amine-HCl salt: Add DIPEA (

mmol) to free-base the amine. -

If using Free Amine: Add Acetic Acid (

drops) to catalyze imine formation. -

Stir for 30–60 minutes under Nitrogen.

-

-

Reduction:

-

Add STAB (

mmol) in one portion. -

Stir at RT for 4–16 hours.

-

-

Quench & Workup:

-

Quench with saturated

(aqueous). -

Extract with DCM (

mL). -

Purification: The sulfonamide group is polar. If the product is not pure, use Flash Chromatography (DCM/MeOH gradient).

-

Troubleshooting & Optimization Table

| Issue | Observation (LC-MS) | Root Cause | Corrective Action |

| Low Yield | Large amount of unreacted acid/amine. | Poor Solubility. | Switch solvent to DMSO or NMP. Ensure amine salt is fully neutralized. |

| Bis-Acylation | Mass = Product + Acid Mass. | pH too high (Sulfonamide reacting). | Reduce DIPEA equivalents. Add amine solution slower. Use EDC/HOBt (milder) instead of HATU. |

| Precipitation | Reaction turns cloudy immediately. | Product or intermediate insolubility. | This is often good (product crashing out). Filter and analyze solid. If starting material, add more DMF. |

| No Reaction | Only starting materials visible. | Amine still protonated. | Check pH of reaction mixture. It must be basic (pH > 8) on wet pH paper. Add more DIPEA. |

Workflow Visualization (Graphviz)

Figure 2: Decision tree for derivatization workflows.

References

-

National Institute of Standards and Technology (NIST). Solubility of Sulfonamides and Related Compounds. NIST Standard Reference Data. [Link]

-

Caine, B. A., et al. (2019). "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science (RSC), 10, 6368-6381. [Link]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][5] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. growingscience.com [growingscience.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

Application Notes & Protocols: The Utility of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide in the Synthesis of Novel Carbonic Anhydrase Inhibitors

Introduction: A Strategic Scaffold for Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO₂ transport, and various biosynthetic pathways.[1][3][4] Given their involvement in numerous pathologies, including glaucoma, epilepsy, edema, and cancer, specific CA isoforms have become validated and highly attractive therapeutic targets.[1][2]

The primary sulfonamide group (—SO₂NH₂) is the quintessential zinc-binding group for potent CA inhibitors.[5][6] Its deprotonated form coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule and halting the catalytic cycle.[2][5] While the sulfonamide moiety provides the anchor for inhibition, the aromatic or heterocyclic scaffold to which it is attached is crucial for determining the inhibitor's affinity and isoform selectivity.

This guide focuses on the strategic application of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide , a key building block in the design of next-generation CA inhibitors. We will explore its synthesis, its mechanism of action, and the rationale behind its use, providing detailed protocols for its application and evaluation. The deliberate incorporation of a fluorine atom and an aminomethyl "tail" offers distinct advantages in modulating the physicochemical properties and biological activity of the final inhibitor.[7][8]

Part I: Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol outlines a common and reliable synthetic route.

Causality in Synthesis Design

The chosen synthetic pathway begins with a commercially available starting material and proceeds through functional group transformations that are robust and well-documented. Key considerations include:

-

Chlorosulfonation: This is a standard method to introduce the sulfonyl chloride group, a necessary precursor for the sulfonamide.[9]

-

Amination: The reaction of the sulfonyl chloride with ammonia forms the primary sulfonamide. This step must be carefully controlled to avoid side reactions.

-

Protecting Group Strategy: While not explicitly detailed in this generalized protocol, a real-world synthesis might involve protecting the aminomethyl group's precursor (e.g., a nitrile or a protected amine) until after the sulfonamide is formed to prevent unwanted reactions.

Visualized Synthesis Workflow

Caption: A representative synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a generalized representation and should be performed by trained chemists with appropriate safety precautions.

-

Step 1: Chlorosulfonation of the Aromatic Precursor

-

In a fume hood, slowly add the starting material (e.g., a suitable protected derivative of 4-fluoro-3-methyltoluene) to an excess of chlorosulfonic acid at 0-5 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice. The product, a sulfonyl chloride, will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Step 2: Formation of the Sulfonamide

-

Dissolve the crude sulfonyl chloride from Step 1 in a suitable organic solvent (e.g., acetone or THF).

-

Add this solution dropwise to a stirred, chilled (0-5 °C) solution of concentrated aqueous ammonia.[9]

-

Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

-

Remove the organic solvent under reduced pressure. The resulting solid is the crude sulfonamide.

-

Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

-

Step 3: Introduction/Deprotection of the Aminomethyl Group

-

This step is highly dependent on the starting material. If a precursor like a nitrile was used (as in the diagram), it would now be reduced (e.g., via catalytic hydrogenation) to the primary amine.

-

If a protecting group was used, it would be removed under appropriate conditions (e.g., acid or base hydrolysis).

-

-

Step 4: Characterization

-

Confirm the structure of the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To verify the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

FT-IR: To identify key functional groups (e.g., -SO₂NH₂, -NH₂, C-F).

-

-

Part II: Application in Carbonic Anhydrase Inhibition

The this compound scaffold is a potent starting point for developing CA inhibitors. The primary sulfonamide serves as the zinc-binding group, while the aminomethyl tail can be further derivatized to interact with amino acid residues in the active site cleft, thereby enhancing affinity and conferring isoform selectivity.[6]

Mechanism of Inhibition

Sulfonamide inhibitors function by mimicking the transition state of the CO₂ hydration reaction. The anionic sulfonamide nitrogen forms a strong coordinate bond with the Zn²⁺ ion, displacing the nucleophilic hydroxide species and rendering the enzyme inactive.

Caption: Mechanism of CA inhibition by a sulfonamide (R-SO₂NH₂).

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a compound against a specific CA isoform. It measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate.[10]

Principle: CA catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow product that absorbs light at 400-405 nm. An inhibitor will slow this reaction, leading to a reduced rate of color development.[10][11]

Materials:

-

Human CA isoforms (e.g., hCA I, II, IX)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

p-Nitrophenyl acetate (pNPA) substrate solution

-

Test compound (e.g., derivatives of this compound) dissolved in DMSO

-

Positive control inhibitor: Acetazolamide[12]

-

96-well microplate and plate reader

Visualized Assay Workflow

Sources

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bcrcp.ac.in [bcrcp.ac.in]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assaygenie.com [assaygenie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Technical Application Note: Reductive Amination Strategies for 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

This Application Note is designed for medicinal chemists and process development scientists working with 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide (CAS: 833480-70-9). This scaffold is a critical pharmacophore in fragment-based drug discovery, particularly for carbonic anhydrase inhibitors and kinase selectivity profiles.

Executive Summary & Molecule Analysis

The substrate This compound presents a unique set of electronic and solubility challenges compared to standard benzylamines. Successful derivatization requires navigating the competing reactivities of the basic primary amine and the acidic sulfonamide moiety.

Structural Considerations

-

Primary Amine (Nucleophile): The C3-aminomethyl group is the active nucleophile. The ortho-fluorine atom at C4 exerts an inductive electron-withdrawing effect ($ -I $), slightly reducing the nucleophilicity of the amine compared to non-fluorinated benzylamines.

-

Sulfonamide (Acidic/Competing): The C1-sulfonamide group ($ pK_a \approx 10.0 $) is susceptible to deprotonation under strongly basic conditions. It renders the molecule amphoteric and poorly soluble in non-polar solvents (e.g., Hexanes, Et2O).

-

Solubility Profile:

-

High: DMSO, DMF, MeOH, warm THF.

-

Moderate: DCM, DCE (often requires co-solvent).[1]

-

Low: Water, Toluene, Hexanes.

-

Retrosynthetic Logic

Direct alkylation using alkyl halides is discouraged due to the risk of over-alkylation (quaternization) and potential sulfonamide N-alkylation. Reductive amination is the preferred route, ensuring mono-alkylation control.

Critical Decision Matrix (Workflow)

Before selecting a protocol, evaluate the electrophile (carbonyl source) using the decision tree below.

Figure 1: Decision matrix for selecting the optimal reductive amination condition based on electrophile reactivity and solubility.

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Aldehydes)

Reagents: Sodium Triacetoxyborohydride (STAB), DCE/DCM. Rationale: STAB is a mild hydride donor that reduces imines faster than aldehydes, minimizing side reactions. It does not require acidic conditions, preserving the sulfonamide integrity.

Protocol:

-

Preparation: In a 20 mL scintillation vial, suspend This compound (1.0 equiv, e.g., 100 mg) in 1,2-Dichloroethane (DCE) (4 mL).

-

Note: If the suspension is thick, add Methanol (MeOH) dropwise until a clear solution or fine suspension is achieved (Max 10% v/v MeOH).

-

-

Imine Formation: Add the Aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by LCMS to observe the formation of the imine (M+H = Mass of Amine + Mass of Aldehyde - 18).

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Optional: If the reaction is sluggish, add Acetic Acid (AcOH) (1.0 equiv).

-

-

Reaction: Stir at RT for 2–16 hours under Nitrogen.

-

Workup (Critical):

-

Quench with saturated aqueous NaHCO3 (Do NOT use strong base like NaOH, which will deprotonate the sulfonamide and trap the product in the aqueous layer).

-

Extract with DCM or EtOAc (3x).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

Method B: Titanium-Mediated Amination (Ketones/Hindered Substrates)

Reagents: Titanium(IV) Isopropoxide (Ti(OiPr)4), NaBH4. Rationale: Ketones are less electrophilic. Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive imine formation.

Protocol:

-

Activation: In a dry flask, combine the Amine (1.0 equiv) and Ketone (1.2 equiv) in anhydrous THF (0.2 M concentration).

-

Lewis Acid Addition: Add Ti(OiPr)4 (2.0 equiv) neat via syringe. The solution typically turns yellow/orange.

-

Incubation: Stir at RT for 12–24 hours (or microwave at 60°C for 1 hour).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.0 equiv) carefully (exothermic). Then add MeOH (1 mL/mmol) dropwise to solubilize the borohydride.

-

Quench (The "Titanium Crash"):

-

Add 1 mL of water to the reaction mixture. A thick white precipitate (TiO2) will form.

-

Dilute with EtOAc and stir vigorously for 10 minutes.

-

Filter through a Celite pad to remove titanium salts.

-

Concentrate the filtrate and purify.[2]

-

Mechanistic Insight & Troubleshooting

Mechanism of Action

Understanding the specific pathway helps in troubleshooting.

Figure 2: Stepwise mechanistic pathway. Note that STAB reduces the Iminium ion selectively over the Aldehyde.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of Sulfonamide. | Switch solvent to THF/MeOH (9:1) or pure MeOH . |

| No Reaction (Ketones) | Steric hindrance or low electrophilicity. | Switch to Method B (Ti(OiPr)4) . |

| Product in Aqueous Layer | Sulfonamide deprotonation during workup.[3] | Check pH. Ensure aqueous layer is pH 7–8, not >10. Re-acidify aqueous layer to pH 7 and re-extract with EtOAc/MeOH (9:1). |

| Bis-alkylation | Aldehyde is too reactive (e.g., Formaldehyde). | Use slow addition of aldehyde or lower equivalents (0.9 equiv). |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995, 60(15), 4928-4929.

-

Supuran, C. T. "Carbonic anhydrase inhibitors: Drug design and pharmacological applications." Nature Reviews Drug Discovery, 2008, 7, 168–181.

-

Common Organic Chemistry. "Reductive Amination Conditions and Reagents."

Sources

Application Note: Strategic Solvent Selection for Reactions Involving 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is a key building block in medicinal chemistry, valued for its trifunctional nature which allows for diverse synthetic modifications. The strategic selection of a solvent system is paramount to achieving optimal reaction outcomes, including yield, purity, and scalability. This document provides a comprehensive guide to solvent selection for various reactions involving this versatile molecule, grounded in fundamental chemical principles and supported by practical protocols.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is the foundation of rational solvent selection.

| Property | Value/Information | Source |

| Molecular Formula | C7H9FN2O2S | N/A |

| Molecular Weight | 204.22 g/mol | N/A |

| Melting Point | 167-171 °C | |

| Appearance | White to off-white powder | |

| Functional Groups | Primary aliphatic amine, primary sulfonamide, aromatic fluoride | N/A |

| pKa (approximate) | Amine (NH2): ~9-10, Sulfonamide (SO2NH2): ~10-11 | [1] |

The presence of both a basic aminomethyl group and an acidic sulfonamide group, along with the polar sulfonyl and C-F bonds, imparts a polar character to the molecule. This suggests that polar solvents will generally be more effective for dissolution. However, the aromatic ring provides some nonpolar character, allowing for solubility in a range of solvents.

Core Principles of Solvent Selection

The choice of solvent can dramatically influence reaction kinetics and equilibria.[2] Key solvent properties to consider include:

-

Polarity and Dielectric Constant: A solvent's ability to stabilize charged intermediates or transition states is crucial.[3] Polar solvents are generally favored for reactions involving polar reactants and intermediates.

-

Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can hydrogen bond with and solvate both anions and cations. Aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons and are poor at solvating anions, which can enhance the reactivity of anionic nucleophiles.

-

Solubility: The solvent must dissolve all reactants to a sufficient concentration for the reaction to proceed efficiently. As a general principle, "like dissolves like."

-

Boiling Point: The reaction temperature is often dictated by the solvent's boiling point, which in turn affects the reaction rate.

-

Reactivity: The solvent should be inert under the reaction conditions to avoid unwanted side reactions.

Reaction-Specific Solvent Recommendations

N-Acylation and N-Sulfonylation of the Aminomethyl Group

These are among the most common reactions performed on this compound. The aminomethyl group acts as a nucleophile, attacking an electrophilic acylating or sulfonylating agent.

Mechanism and Solvent Effects: The reaction proceeds via nucleophilic acyl substitution.[4] The choice of solvent can influence the nucleophilicity of the amine and the stability of the tetrahedral intermediate.

-

Aprotic Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are excellent choices. They effectively dissolve the starting material and common acylating agents (e.g., acid chlorides, anhydrides). Their aprotic nature prevents the deactivation of the amine nucleophile through hydrogen bonding.

-

Basic Solvents/Additives: Pyridine or triethylamine (TEA) can serve as both a solvent and a base to neutralize the acid byproduct (e.g., HCl), driving the reaction to completion.[5]

dot

Caption: Workflow for N-Acylation/N-Sulfonylation.

Protocol: N-Acetylation of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, quench the reaction by adding water.

-

Extraction: Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactions at the Sulfonamide Group

The sulfonamide nitrogen can be alkylated or acylated, though it is generally less nucleophilic than the aminomethyl nitrogen. These reactions often require stronger bases and more forcing conditions.

Mechanism and Solvent Effects: The reaction typically proceeds via deprotonation of the sulfonamide by a strong base to form a nucleophilic sulfonamidate anion, which then reacts with an electrophile.

-

Polar Aprotic Solvents: DMF and Dimethyl Sulfoxide (DMSO) are highly effective for these reactions. Their high dielectric constants help to dissolve the sulfonamidate salt and stabilize charged intermediates.[2]

-

Ethereal Solvents: THF can be used, particularly with strong, non-nucleophilic bases like sodium hydride (NaH).

dot

Caption: Logical flow for N-alkylation of the sulfonamide.

Protocol: N-Methylation of (Protected) this compound

Note: The more nucleophilic aminomethyl group should be protected (e.g., as a Boc-carbamate) prior to this reaction.

-

Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (15 mL per mmol of substrate) at 0 °C under nitrogen, add a solution of the N-Boc protected starting material (1.0 eq) in anhydrous DMF.

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes.

-

Addition of Electrophile: Add methyl iodide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash with water and brine. Dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution and purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom, activated by the electron-withdrawing sulfonamide group, can be displaced by strong nucleophiles.

Mechanism and Solvent Effects: The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate.[6]

-

Polar Aprotic Solvents: DMSO and DMF are the solvents of choice. Their ability to solvate the cation of the nucleophile while leaving the anion "naked" and highly reactive is crucial. They also effectively stabilize the negatively charged Meisenheimer complex.

-

High Boiling Point: The high boiling points of DMSO and DMF allow for the elevated temperatures often required for SNAr reactions.

Solvent Screening and Optimization

For novel reactions, a systematic solvent screen is recommended.

Protocol: Small-Scale Solvent Screening

-

Setup: In parallel reaction vials, place the starting material and any solid reagents.

-

Solvent Addition: Add a selection of solvents covering a range of polarities and properties (e.g., DCM, MeCN, THF, DMF, DMSO, Toluene, 1,4-Dioxane).

-

Reagent Addition: Add the other reactant(s).

-

Reaction: Stir the reactions at a set temperature (e.g., room temperature or an elevated temperature).

-

Analysis: After a set time, take an aliquot from each reaction, quench appropriately, and analyze by LC-MS to determine the conversion to product and the formation of any byproducts.

| Solvent | Dielectric Constant (approx.) | Type | Rationale for Screening |

| Dichloromethane (DCM) | 9.1 | Aprotic, Nonpolar | Good for initial solubility tests, common for acylations. |

| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Higher polarity, good for a range of reactions.[2] |

| Tetrahydrofuran (THF) | 7.6 | Aprotic, Ethereal | Less polar, good for reactions with organometallics or strong bases. |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High boiling point, excellent for SNAr and reactions involving salts. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very high polarity and boiling point, ideal for SNAr.[2] |

| Toluene | 2.4 | Nonpolar | For reactions favoring nonpolar conditions or azeotropic water removal. |

| 1,4-Dioxane | 2.2 | Ethereal | Higher boiling point than THF, can be useful for higher temperature reactions. |

Conclusion